(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone , also known by its CAS number 2097946-34-2, is a complex organic molecule characterized by its unique cyclopenta[c]pyrrole structure. This compound belongs to a class of pyrrole derivatives which have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 185.26 g/mol. Its structural characteristics include:
- A hydroxymethyl group, contributing to its reactivity.
- A pyrrolidinyl moiety, which is often associated with neuroactive compounds.
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves binding to these targets, modulating their activity, which can lead to various biological effects including:
- Enzyme inhibition: This may affect metabolic pathways relevant to disease processes.
- Receptor modulation: Interactions with neurotransmitter receptors can influence neurological functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrole derivatives. For instance, similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Pyrrole derivatives are also noted for their antimicrobial activities. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Anti-inflammatory Effects
Studies have demonstrated that certain pyrrole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This suggests that the compound may be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
Properties
IUPAC Name |
[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-9-13-4-1-2-11(13)7-15(8-13)12(17)10-3-5-14-6-10/h10-11,14,16H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSGMJPQRJMNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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